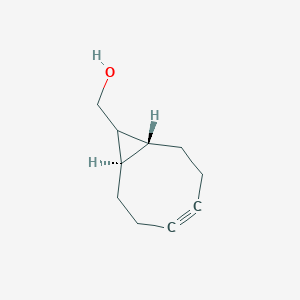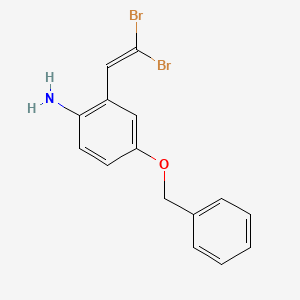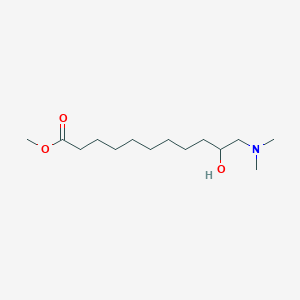
exo BCN-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-BCN-OH: is a derivative of bicyclo[6.1.0]nonyne (BCN), a small molecule known for its high reactivity with azides, enabling specific and efficient bioconjugation of biomolecules . This compound contains a hydroxyl group, which can be activated by various coupling agents to form a reactive species that can react with azides, providing a covalent linkage between molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of bicyclo[6.1.0]nonyne (BCN) involves four straightforward reactions with reasonably good overall yield . The synthesis produces two diastereomers, exo-BCN and endo-BCN, in an approximately 5:3 ratio . The exo-BCN diastereomer can be isolated and further functionalized to produce exo-BCN-OH .
Industrial Production Methods: : Industrial production methods for exo-BCN-OH typically involve large-scale synthesis of BCN followed by selective isolation and functionalization of the exo-BCN diastereomer . The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: : exo-BCN-OH undergoes various types of reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is highly efficient and specific for bioconjugation.
Oxidation and Reduction: The hydroxyl group in exo-BCN-OH can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
SPAAC: Typically involves azides and can be performed in polar solvents.
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
SPAAC: Produces stable triazole linkages.
Oxidation: Converts the hydroxyl group to a carbonyl group.
Reduction: Converts the hydroxyl group to an alkane.
Aplicaciones Científicas De Investigación
Chemistry
Bioconjugation: exo-BCN-OH is widely used in bioconjugation reactions to link biomolecules.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology
Protein Labeling: Used for labeling proteins with fluorescent tags for imaging studies.
Enzyme Activity Assays: Employed in assays to determine enzyme activity.
Medicine
Drug Delivery: Functionalized exo-BCN-OH can be used in targeted drug delivery systems.
Diagnostics: Utilized as contrast agents in imaging techniques.
Industry
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
endo-BCN-OH: Another diastereomer of BCN with similar reactivity but different steric properties.
BCN-PEG: BCN functionalized with polyethylene glycol for enhanced solubility and biocompatibility.
BCN-Biotin: BCN conjugated with biotin for use in affinity purification and detection.
Uniqueness: : exo-BCN-OH is unique due to its high reactivity and specificity in SPAAC reactions, making it a valuable tool in bioconjugation and targeted drug delivery .
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9-/m1/s1 |
Clave InChI |
NSVXZMGWYBICRW-RKDXNWHRSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C2CO)CCC#C1 |
SMILES canónico |
C1CC2C(C2CO)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)





![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)

![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)

![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
